1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
説明
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-13-5-4-6-18(14(13)2)25-21(28)24-11-20-15(3)27-12-19(26-22(27)29-20)16-7-9-17(23)10-8-16/h4-10,12H,11H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXTUOUMQNJWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine and dimethyl groups suggests potential interactions that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures to 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, including colon carcinoma and leukemia.
- Case Study : A related compound with a thiazole ring demonstrated an IC50 value of approximately 1.61 µg/mL against HCT-15 colon carcinoma cells, indicating potent cytotoxic effects .
The proposed mechanism of action for similar thiazole-containing compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival:
- MEK/ERK Pathway Inhibition : Compounds targeting the MEK/ERK signaling pathway have been shown to effectively inhibit tumor growth in preclinical models. For example, a derivative exhibited significant down-regulation of phospho-ERK1/2 levels in leukemia cell lines .
- Apoptosis Induction : Thiazole derivatives have also been linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that specific substitutions on the phenyl and thiazole rings significantly affect biological activity:
- Dimethyl Substitution : The presence of methyl groups at the 2 and 3 positions on the phenyl ring enhances cytotoxicity, as observed in various analogs .
- Fluorine Substitution : The introduction of fluorine at specific positions can increase lipophilicity and improve binding affinity to target proteins, potentially enhancing therapeutic efficacy .
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea. Key findings include:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | MEK Inhibition |
| Compound B | MV4-11 | 0.3 | Apoptosis Induction |
| Compound C | MOLM13 | 1.2 | ERK Down-regulation |
These findings suggest that modifications to the core structure can lead to improved potency against specific cancer types.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs with Imidazothiazole-Urea Scaffolds
Key analogs and their distinguishing features:
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for membrane permeability. Bromine or trifluoromethyl groups in analogs () improve biochemical potency, likely via halogen bonding or steric effects.
- Linker Modifications : Replacement of the methylene-urea bridge with thioether or piperazine groups () alters conformational flexibility and target selectivity.
Pharmacological and Physicochemical Comparisons
2.2.1. Enzyme Inhibition Profiles
Compounds with imidazothiazole-urea scaffolds (e.g., ) inhibit bacterial enoyl-ACP reductase II (FabK), a target for Clostridioides difficile therapy. The target compound’s unsubstituted urea linker may favor interactions with FabK’s hydrophobic active site, similar to bromophenyl analogs (IC₅₀ = 0.10–0.24 μM).
2.2.2. Crystallographic Insights
Isostructural analogs () with fluorophenyl-thiazole systems exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting steric constraints that may influence binding.
Table: Key Differences Among Imidazothiazole-Urea Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
